(4-Chlorophenyl)diphenylsilane
Description
(4-Chlorophenyl)diphenylsilane is an organosilicon compound featuring a central silicon atom bonded to a 4-chlorophenyl group and two phenyl groups. Organosilicon compounds are widely used in materials science, pharmaceuticals, and catalysis due to their thermal stability, tunable reactivity, and electronic properties .
Properties
CAS No. |
18557-60-3 |
|---|---|
Molecular Formula |
C18H15ClSi |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-diphenylsilane |
InChI |
InChI=1S/C18H15ClSi/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H |
InChI Key |
MHSHAEXCPBUGDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Chlorophenyl)diphenylsilane can be synthesized through several methods. One common approach involves the reaction of chlorophenylsilane with diphenylmagnesium or diphenyllithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: (4-Chlorophenyl)diphenylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Various silanes.
Substitution: Substituted silanes with different functional groups.
Scientific Research Applications
(4-Chlorophenyl)diphenylsilane has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)diphenylsilane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form strong bonds with other elements, allowing it to participate in a wide range of chemical reactions. The presence of the 4-chlorophenyl group enhances its reactivity and specificity in certain reactions .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural features and molecular parameters of (4-Chlorophenyl)diphenylsilane with analogous silanes:
*Hypothetical data inferred from analogs.
Electronic and Reactivity Trends
Substituent Effects :
- Phenyl groups (as in diphenylsilane derivatives) enhance thermal stability and π-π interactions, making them suitable for high-temperature applications .
- Chlorophenyl groups introduce electron-withdrawing effects, which can polarize the Si–C bond and influence reactivity in cross-coupling or catalytic reactions .
- Alkoxy groups (e.g., triethoxysilane) increase susceptibility to hydrolysis, enabling applications in surface functionalization .
Reactivity :
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